1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione
Overview
Description
This compound is a nitrogen-containing heterocycle, specifically a pyrrolidine derivative . Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular formula of “1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione” is C15H14N2O3 . The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The influence of steric factors on biological activity has also been investigated .Scientific Research Applications
Inhibitors of Glycolic Acid Oxidase
4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, related to the compound , have been studied for their inhibitory effects on glycolic acid oxidase (GAO). These compounds showed promising results as competitive inhibitors of porcine liver GAO in vitro. Such inhibitors could be significant in the context of metabolic disorders where GAO activity needs regulation (Rooney et al., 1983).
Novel Synthesis Methods
Efficient synthesis methods for pyrrole-2,5-dione derivatives have been reported. A study highlighted a one-pot synthesis approach for 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-ones, which are important compounds in organic chemistry. This method offers high yields and convenient operation (Alizadeh & Ghanbaripour, 2013).
X-ray Crystal Structure Analysis
The molecular structure of certain pyrrolidene-2,5-dione derivatives was confirmed using X-ray crystal structure determination. Such studies are crucial for understanding the molecular geometry and potential applications of these compounds in various fields (Lv et al., 2013).
Conducting Polymers
Derivatized bis(pyrrol-2-yl) arylenes, including pyrrole-based monomers, have been synthesized for use in conducting polymers. These materials have potential applications in electronics due to their low oxidation potentials and stability in conducting forms (Sotzing et al., 1996).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated as inhibitors for the corrosion of carbon steel in acidic environments. Their efficacy as corrosion inhibitors and the mechanism of their action on metal surfaces provide insights for industrial applications (Zarrouk et al., 2015).
Future Directions
Pyrrolidine derivatives, including “1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione”, continue to be of great interest in drug discovery due to their diverse biological activities . Future research may focus on further structural optimization of these compounds to improve production and quality control of bioactive molecules .
properties
IUPAC Name |
1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-13-2-1-9-16(13)12-5-3-11(4-6-12)10-17-14(19)7-8-15(17)20/h3-8H,1-2,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJLYLFKARCHFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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